molecular formula C13H20N2O4S2 B7051053 2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline

2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline

Cat. No.: B7051053
M. Wt: 332.4 g/mol
InChI Key: KPCMHXVNIDAWMV-LLVKDONJSA-N
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Description

2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and multiple sulfonyl groups

Properties

IUPAC Name

2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-20(16,17)13-8-4-3-7-12(13)14-10-11-6-5-9-15(11)21(2,18)19/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCMHXVNIDAWMV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NCC2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1NC[C@H]2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Sulfonyl Groups: Sulfonyl groups are introduced via sulfonylation reactions, which often involve the use of sulfonyl chlorides and a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with an aniline derivative. This can be achieved through a nucleophilic substitution reaction, where the aniline acts as a nucleophile attacking an electrophilic carbon center on the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic ring in the aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonyl groups could form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfonylaniline: Lacks the pyrrolidine ring, making it less complex.

    N-methylsulfonylpyrrolidine: Does not have the aniline moiety, which limits its reactivity compared to the target compound.

Uniqueness

The presence of both the pyrrolidine ring and the aniline moiety, along with multiple sulfonyl groups, makes 2-methylsulfonyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]aniline unique

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